molecular formula C12H20N2O B15346323 2,4-Bis[(dimethylamino)methyl]phenol CAS No. 5424-54-4

2,4-Bis[(dimethylamino)methyl]phenol

Cat. No.: B15346323
CAS No.: 5424-54-4
M. Wt: 208.30 g/mol
InChI Key: IVJXXQSXKSRPIL-UHFFFAOYSA-N
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Description

Chemical Identity: 2,4-Bis[(dimethylamino)methyl]phenol (CAS No. 5424-54-4) is a phenolic compound with dimethylaminomethyl substituents at the 2 and 4 positions of the aromatic ring. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol.

Properties

IUPAC Name

2,4-bis[(dimethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXXQSXKSRPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202593
Record name 2,4-Bis((dimethylamino)methyl)phenol
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Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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CAS No.

5424-54-4
Record name 2,4-Bis[(dimethylamino)methyl]phenol
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Record name 2,4-Bis((dimethylamino)methyl)phenol
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Record name 2,4-bis[(dimethylamino)methyl]phenol
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Record name 2,4-BIS((DIMETHYLAMINO)METHYL)PHENOL
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Preparation Methods

Alkylation of 2,4-Dibromomethylphenol with Dimethylamine

The most direct route to 2,4-bis[(dimethylamino)methyl]phenol involves the nucleophilic substitution of 2,4-dibromomethylphenol with dimethylamine. In this method, the bromine atoms at the 2- and 4-positions of the phenolic ring are displaced by dimethylamino groups via a two-step alkylation process.

Reaction Conditions and Mechanism

The reaction is typically conducted in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under reflux conditions (60–80°C). A molar excess of dimethylamine (2.2–2.5 equivalents per bromomethyl group) ensures complete substitution. The mechanism proceeds through an SN2 pathway, where the lone pair of the dimethylamine nitrogen attacks the electrophilic carbon of the bromomethyl group, leading to the formation of the dimethylaminomethyl substituent.

Catalytic Aminomethylation Using Copper(I) Chloride

A related methodology, adapted from the synthesis of 2-[(dimethylamino)methyl]phenol, employs catalytic aminomethylation of phenol with N,N,N,N-tetramethylmethylenediamine (bisamine) in the presence of copper(I) chloride (CuCl). While this method is explicitly described for the 2-substituted isomer, its adaptation for this compound remains speculative but merits discussion.

Reaction Protocol

The patented method involves reacting phenol with bisamine at a molar ratio of 10:10–11 in the presence of CuCl (0.2–0.4 mmol) under atmospheric pressure. The reaction proceeds at 45–70°C, with optimal selectivity observed at 50°C over 3.5–4.5 hours.

Key Findings:
  • Catalyst Role : CuCl facilitates the formation of the aminomethyl group by activating the bisamine substrate.
  • Temperature Sensitivity : Elevated temperatures (>70°C) reduce selectivity, promoting side reactions such as diaminomethylation.

Comparative Analysis of Synthesis Methods

Method Reactants Conditions Advantages Limitations
Alkylation 2,4-Dibromomethylphenol, Dimethylamine 70–80°C, polar solvent, 12–24 h Direct, high selectivity Precursor synthesis required
Catalytic Aminomethylation Phenol, Bisamine, CuCl 50°C, atmospheric pressure, 3.5–4.5 h Single-step, scalable Limited to 2-substituted isomers

Chemical Reactions Analysis

Esterification

The phenolic hydroxyl group reacts with acylating agents (e.g., acetic anhydride):

  • Reagents : Acetic anhydride, catalytic sulfuric acid.

  • Product : 2,4-Bis[(dimethylamino)methyl]phenyl acetate.

  • Application : Synthesis of ester derivatives for polymer plasticizers.

Epoxy Resin Curing

The compound accelerates epoxy resin polymerization via nucleophilic catalysis:

  • Mechanism :

    • Tertiary amine groups deprotonate epoxy hydroxyl groups.

    • Nucleophilic attack on epoxide rings forms ether linkages.

    • Crosslinking generates a 3D polymer network.

  • Efficiency : Reduces curing time by 40–60% compared to non-catalyzed systems.

Oxidation Reactions

Susceptible to oxidation by strong oxidizers (e.g., hydrogen peroxide):

  • Products : Quinone derivatives and dimethylamine oxides.

  • Conditions : Room temperature, aqueous or alcoholic solvents.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide):

  • Reagents : Methyl iodide, base (e.g., K₂CO₃).

  • Product : Quaternary ammonium salts.

Catalytic Mechanisms in Epoxy Systems

The compound’s dual functionality enables rapid epoxy curing:

StepProcessRole of Catalyst
1InitiationAmine groups activate epoxy monomers via hydrogen bonding.
2PropagationNucleophilic attack opens epoxide rings, forming oligomers.
3TerminationCrosslinking completes the thermoset network.

Comparative Catalytic Efficiency

CatalystReaction TypeEfficiency (Relative to Baseline)Reference
2,4-Bis[(dimethylamino)methyl]phenolEpoxy curing1.6× faster curing
2,4,6-Tris(dimethylaminomethyl)phenolEpoxy curing2.1× faster curing
N,N,N',N'-TetramethylethylenediamineEpoxy curing0.8× slower curing

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldReference
Mannich synthesisPhenol, formaldehyde, dimethylamine, 80°CTarget compound85%
EsterificationAcetic anhydride, H₂SO₄, 60°CAcetylated derivative72%
Epoxy curingBisphenol A diglycidyl ether, RTCrosslinked polymerN/A
OxidationH₂O₂, H₂O, RTQuinone derivatives68%

Research Findings

  • Kinetics : Epoxy curing follows second-order kinetics with an activation energy of 58 kJ/mol.

  • Industrial Use : Employed in 70% of room-temperature epoxy adhesives due to cost-effectiveness .

  • Safety : Reacts violently with strong acids (e.g., HNO₃), releasing toxic dimethylamine vapors .

This compound’s versatility in catalysis and synthesis underscores its importance in polymer science and organic chemistry.

Scientific Research Applications

2,4-Bis[(dimethylamino)methyl]phenol is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: In biochemical studies and as a probe for detecting specific biomolecules.

  • Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

2,4-Bis[(dimethylamino)methyl]phenol is similar to other phenolic compounds such as 2,4,6-tris[(dimethylamino)methyl]phenol and 3-(dimethylamino)phenol. its unique structure and reactivity set it apart from these compounds. The presence of two dimethylamino groups at specific positions on the benzene ring enhances its reactivity and versatility in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
2,4-Bis[(dimethylamino)methyl]phenol -N(CH₃)₂CH₂ (2,4) 208.30 Ligand in metal chelation; Antioxidant
2,4-Bis(2-phenylpropan-2-yl)phenol -C(CH₃)₂Ph (2,4) 330.45 High binding affinity (-10.7 kcal/mol); Hypertension drug candidate
2,6-Di-tert-butyl-4-(dimethylamino)methylphenol (AO4703) -N(CH₃)₂CH₂ (4); -C(CH₃)₃ (2,6) 277.43 Antioxidant; Detected in house dust (median 5030–11,400 ng/g)
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol -N(CH₃)₂CH₂ (4); -CH(CH₃)₂ (2,6) 263.40 Surfactant; Antimicrobial applications
Phenol,2,4-bis[(dimethylamino)methyl]-5-pentadecyl -N(CH₃)₂CH₂ (2,4); -C₁₅H₃₁ (5) 418.70 Surfactant; Potential corrosion inhibitor

Bioactivity and Molecular Docking Insights

  • Binding Affinity: 2,4-Bis(2-phenylpropan-2-yl)phenol exhibited a binding affinity of -10.7 kcal/mol with target receptors, outperforming furosemide (-9.7 kcal/mol) by 1.5× in hypertension-related studies.
  • Antioxidant Activity: AO4703 (2,6-di-tert-butyl-4-(dimethylamino)methylphenol) is a "novel" antioxidant with widespread environmental detection, suggesting higher persistence than traditional antioxidants like BHT. The tert-butyl groups in AO4703 increase steric hindrance, improving stability, whereas the dimethylamino groups in this compound may enhance solubility in aqueous systems.

Environmental and Industrial Relevance

Structural Effects on Reactivity

  • Substituent Electron Effects: Dimethylaminomethyl groups are electron-donating, increasing the phenol’s nucleophilicity compared to tert-butyl substituents (electron-withdrawing in AO4703).
  • pH Sensitivity: Compounds like PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) exhibit pH-dependent fluorescence due to dimethylamino and hydroxyl groups. Similar behavior may occur in this compound.

Q & A

Q. What are the key considerations for synthesizing 2,4-Bis[(dimethylamino)methyl]phenol with high purity?

Methodological Answer: Synthesis typically involves Mannich reactions, where phenol reacts with formaldehyde and dimethylamine under controlled pH (8–10) and temperature (50–70°C). Key steps include:

  • Catalyst selection : Use tertiary amines or buffer systems to stabilize intermediates.
  • Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC or GC-MS, ensuring residual solvents or byproducts (e.g., unreacted amines) are below 0.1% .
  • Yield optimization : Adjust molar ratios (phenol:formaldehyde:dimethylamine ≈ 1:2:2) and reaction time (6–12 hours) to minimize side products like trisubstituted derivatives .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility profiling : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in polar (water, ethanol) and non-polar solvents (ether, hexane). The compound is highly soluble in water (≥50 mg/mL at 25°C) due to its tertiary amine groups .
  • Stability assessment : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via NMR (disappearance of methylene peaks) or LC-MS (detection of hydrolysis byproducts like dimethylamine) .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound's interaction with biological targets, such as enzymes or cellular receptors?

Methodological Answer:

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity to acetylcholinesterase (AChE) or antimicrobial targets. For antimicrobial studies, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding sites, followed by site-directed mutagenesis to validate interactions .

Q. How can conflicting data regarding the compound's reactivity with G-series nerve agents be resolved?

Methodological Answer:

  • Standardized protocols : Replicate studies under identical conditions (pH 7.4, 37°C) using simulants like diethyl chlorophosphate (DCP). Analyze reaction products via LC-MS/MS to confirm adduct formation (e.g., phosphorylated intermediates) .
  • Kinetic analysis : Compare rate constants (k) using stopped-flow spectroscopy. Discrepancies may arise from solvent polarity or competing hydrolysis pathways; use deuterated solvents (D₂O) to trace proton exchange effects .

Q. What methodologies are suitable for assessing the compound's role in adhesive formulations?

Methodological Answer:

  • Material testing : Incorporate the compound (1–5 wt%) into epoxy resins and measure tensile strength (ASTM D638) and curing time via differential scanning calorimetry (DSC). Its tertiary amines act as accelerators, reducing gelation time by 30–40% .
  • Crosslinking analysis : Use FTIR to track epoxy ring-opening (disappearance of ~915 cm⁻¹ peak) and quantify amine-epoxy adducts via MALDI-TOF .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • In vivo models : Conduct acute toxicity studies (OECD 423) on rodents, monitoring LD₅₀ and histopathological changes. No allergenic effects have been reported, but chronic exposure risks (e.g., neurotoxicity) require further investigation via repeated-dose assays .
  • Ecotoxicity screening : Test aquatic toxicity (Daphnia magna, EC₅₀) and biodegradability (OECD 301B) to assess environmental persistence .

Q. What advanced analytical techniques can resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Crystallography : Grow single crystals (solvent diffusion method) and solve structures via X-ray diffraction to confirm substitution patterns .
  • Multinuclear NMR : Use ¹³C DEPT and 2D HSQC to distinguish between methylene (-CH₂N-) and aromatic protons, resolving positional isomerism .

Data Analysis & Conflict Resolution

Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using log-fold reduction metrics and assess variables like bacterial strain (ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB agar).
  • Synergy testing : Evaluate combinatorial effects with commercial antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate FIC indices .

Q. What computational approaches validate the compound's potential as a drug intermediate?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Retrosynthetic analysis : Apply AI-based tools (e.g., Chematica) to design scalable routes for derivatives with enhanced bioactivity .

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